

Application Note: HPLC-MS Analysis of 14-Benzoylmesaconine-8-palmitate

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Compound of Interest

Compound Name: 14-Benzoylmesaconine-8-palmitate

Cat. No.: B15587908

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Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid, a class of C19-norditerpenoid alkaloids characterized by an aconitane skeleton esterified with one or two fatty acid moieties. These compounds are found in various species of the Aconitum genus, which are widely used in traditional medicine. Lipo-alkaloids such as **14-Benzoylmesaconine-8-palmitate** are of significant interest due to their pharmacological activities, which can differ from their non-lipophilic precursors. The analysis and quantification of these compounds are crucial for quality control, pharmacokinetic studies, and toxicological assessments. This application note details a robust method for the analysis of **14-Benzoylmesaconine-8-palmitate** using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), providing a sensitive and selective approach for its identification and quantification in complex matrices.

Experimental Protocols

A detailed methodology for the extraction and analysis of **14-Benzoylmesaconine-8-palmitate** is provided below. The workflow is designed to ensure efficient extraction from the sample matrix and high-quality data acquisition.

Sample Preparation Protocol (from Plant Material)

This protocol outlines the extraction of lipo-alkaloids from powdered plant material (e.g., Aconitum roots).

- **Sample Homogenization:** Pulverize the dried plant material to a fine powder (passing through a 60-mesh sieve) to ensure homogeneity and maximize extraction efficiency.
- **Extraction:**
 - Accurately weigh 1.0 g of the powdered sample into a conical flask.
 - Add 20 mL of an extraction solvent mixture of methanol and chloroform (1:1, v/v).
 - Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.
 - Allow the mixture to stand for 1 hour to ensure complete extraction.
- **Filtration and Concentration:**
 - Filter the extract through a 0.22 µm nylon membrane filter to remove particulate matter.
 - Evaporate the filtrate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:**
 - Reconstitute the dried residue in 1.0 mL of acetonitrile.
 - Vortex the solution for 1 minute to ensure complete dissolution.
 - The reconstituted sample is now ready for HPLC-MS analysis.

HPLC-MS/MS Analysis Protocol

This protocol details the instrumental parameters for the chromatographic separation and mass spectrometric detection of **14-Benzoylmesaconine-8-palmitate**.

- **Instrumentation:** A high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size) is suitable for the separation of lipo-alkaloids.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient Elution: A gradient program should be optimized for the separation of the target analyte from other matrix components. A typical gradient is as follows:
 - 0-2 min: 5% B
 - 2-20 min: Linear gradient from 5% to 95% B
 - 20-25 min: Hold at 95% B
 - 25.1-30 min: Re-equilibration at 5% B
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Mode: Full Scan MS and Targeted MS/MS.
 - Mass Range: m/z 100-1200.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 40 V.
 - Source Temperature: 120°C.

- Desolvation Temperature: 350°C.
- Desolvation Gas Flow: 800 L/hr (Nitrogen).
- Collision Gas: Argon.
- Collision Energy: Ramped from 20 to 40 eV for MS/MS fragmentation.

Data Presentation

The following tables summarize the key parameters for the HPLC-MS/MS analysis of **14-Benzoylmesaconine-8-palmitate**.

Table 1: HPLC-MS/MS Method Parameters

Parameter	Value
HPLC System	
Column	C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL
MS System	
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Cone Voltage	40 V
Source Temperature	120°C
Desolvation Temp.	350°C
MS Scan Range	m/z 100-1200
MS/MS Collision Energy	20-40 eV (Ramped)

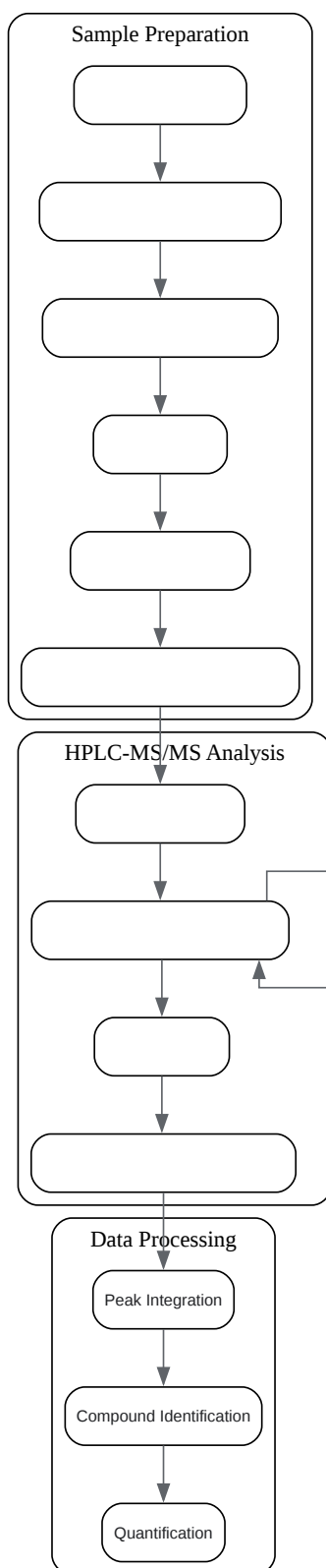
Table 2: Quantitative Performance (Illustrative)

Note: The following data are illustrative and based on typical performance for the analysis of lipo-alkaloids. Method validation should be performed to establish specific performance characteristics.

Parameter	Expected Performance
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)	0.5 - 5.0 ng/mL
Precision (%RSD)	< 15%
Accuracy (Recovery %)	85 - 115%

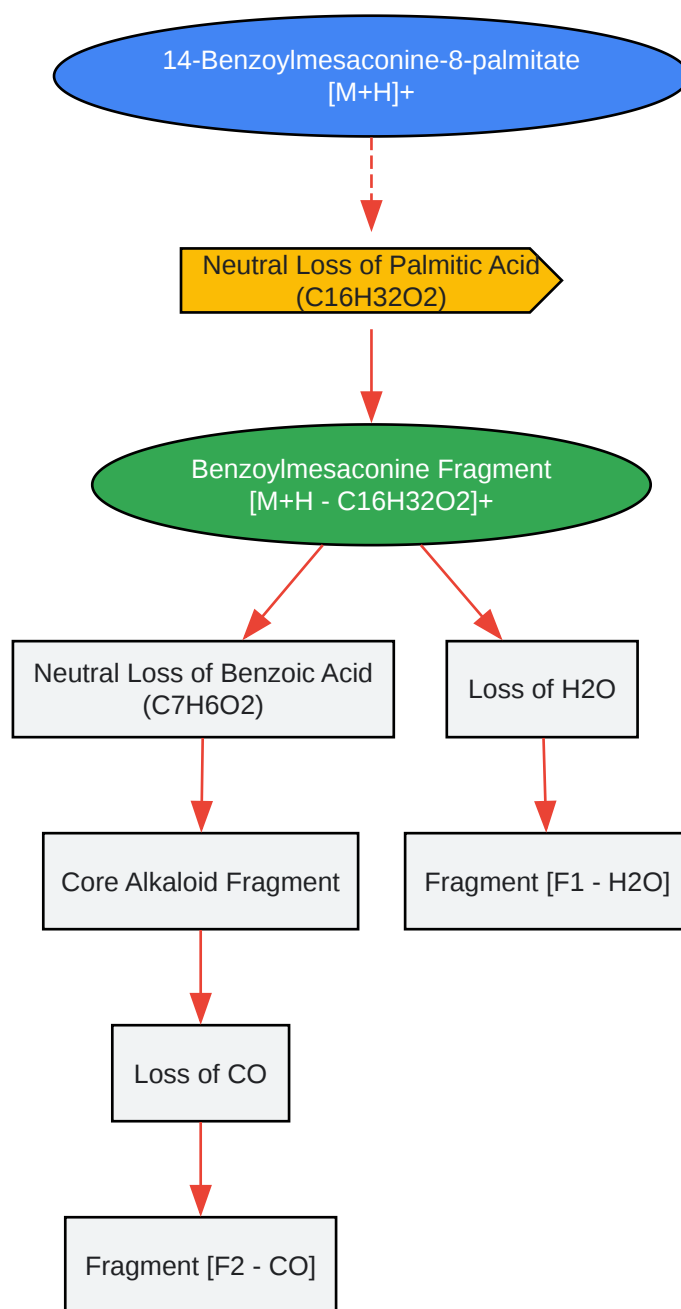
Visualizations

The following diagrams illustrate the experimental workflow and the proposed mass spectral fragmentation of **14-Benzoylmesaconine-8-palmitate**.



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Caption: Experimental workflow for HPLC-MS analysis.



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Caption: Proposed MS/MS fragmentation pathway.

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